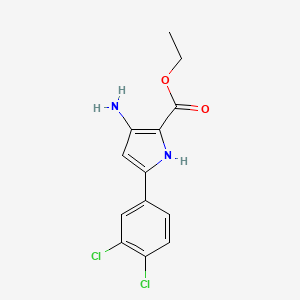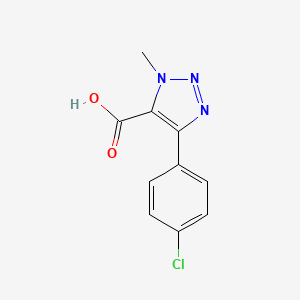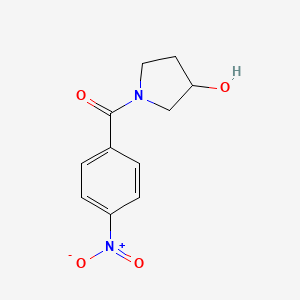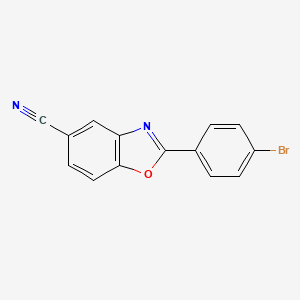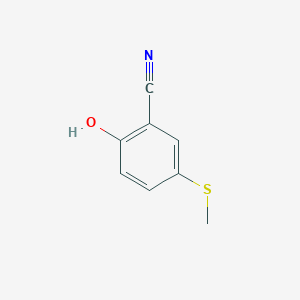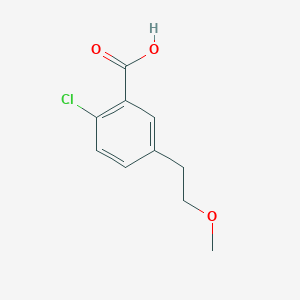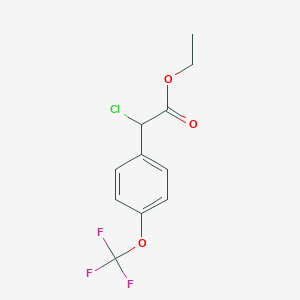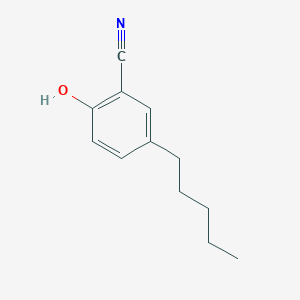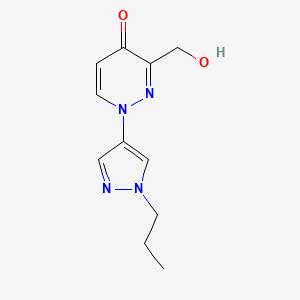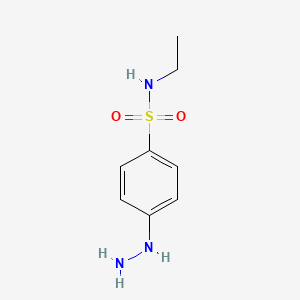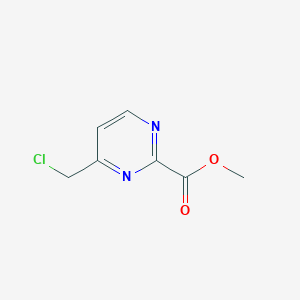
Methyl 4-(chloromethyl)pyrimidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(chloromethyl)pyrimidine-2-carboxylate: is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 4-(chloromethyl)pyrimidine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-chloropyrimidine-4-carboxylic acid with oxalyl chloride in the presence of dimethylformamide, followed by the addition of methanol under ice bath conditions . This method yields the desired compound with high efficiency.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-(chloromethyl)pyrimidine-2-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Reduced pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry: Methyl 4-(chloromethyl)pyrimidine-2-carboxylate is used as a building block in organic synthesis. It is employed in the synthesis of various heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of antiviral, antibacterial, and anti-inflammatory agents .
Industry: The compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications in material science and nanotechnology .
Mécanisme D'action
The mechanism of action of methyl 4-(chloromethyl)pyrimidine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparaison Avec Des Composés Similaires
4-Chloro-2-methylthiopyrimidine: Used in the synthesis of marine alkaloids and kinase inhibitors.
Methyl 2-chloropyrimidine-4-carboxylate: An intermediate in pharmaceutical synthesis.
Uniqueness: Methyl 4-(chloromethyl)pyrimidine-2-carboxylate is unique due to its chloromethyl group, which allows for versatile chemical modifications. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Propriétés
Formule moléculaire |
C7H7ClN2O2 |
|---|---|
Poids moléculaire |
186.59 g/mol |
Nom IUPAC |
methyl 4-(chloromethyl)pyrimidine-2-carboxylate |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)6-9-3-2-5(4-8)10-6/h2-3H,4H2,1H3 |
Clé InChI |
RWGVPXUQJKPJGF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC=CC(=N1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


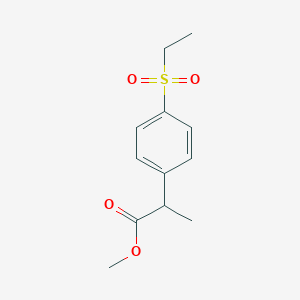
![Tert-butyl-[3-(2,6-dichloroquinazolin-4-yl)phenoxy]-dimethylsilane](/img/structure/B13868014.png)
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-fluorobenzoate](/img/structure/B13868024.png)
![N-[2-(7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate](/img/structure/B13868028.png)
